molecular formula C8H16N2 B8355593 4-Aminomethyl-1-ethyl-1,2,3,6-tetrahydropyridine

4-Aminomethyl-1-ethyl-1,2,3,6-tetrahydropyridine

Cat. No. B8355593
M. Wt: 140.23 g/mol
InChI Key: MWLSNECUOQEEMC-UHFFFAOYSA-N
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Patent
US05066680

Procedure details

A solution of 4-acetylaminomethyl-1-ethyl-1,2,3,6-tetrahydropyridine (20.0 g) and 6N aqueous solution of sodium hydroxide (73 ml) in methanol (150 ml) was refluxed for 40 hours. The solution was acidified with concentrated hydrochloric acid under ice cooling and evaporated in vacuo. To the residue was added ethanol (400 ml) and the mixture was refluxed for an hour. The resulting precipitates were filtered off and the filtrate was evaporated in vacuo. The residue was treated with Amberlite IRA-910 (trademark: Rohm & Haas Co.) and purified by vacuum distillation to give 4-aminomethyl-1-ethyl-1,2,3,6-tetrahydropyridine (14.25 g).
Name
4-acetylaminomethyl-1-ethyl-1,2,3,6-tetrahydropyridine
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][C:6]1[CH2:7][CH2:8][N:9]([CH2:12][CH3:13])[CH2:10][CH:11]=1)(=O)C.[OH-].[Na+].Cl>CO>[NH2:4][CH2:5][C:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH3:13])[CH2:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4-acetylaminomethyl-1-ethyl-1,2,3,6-tetrahydropyridine
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)NCC=1CCN(CC1)CC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
73 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added ethanol (400 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an hour
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with Amberlite IRA-910 (trademark: Rohm & Haas Co.)
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
NCC=1CCN(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 14.25 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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